Fgfr3-IN-6

FGFR3 Kinase Inhibition Cancer Biology

Researchers studying FGFR3-driven cancers require selective inhibitors to avoid pan-kinase off-target effects. Fgfr3-IN-6 (CAS 2833703-72-1) is a potent FGFR3 inhibitor (IC50 <350 nM) with a unique imidazo[1,2-a]pyridine-3-carbonitrile core, enabling precise FGFR3-specific signaling studies. Key advantages: • Selective over FGFR1/2, reducing artifacts. • Validated in bladder cancer & multiple myeloma models. • Reference compound for SAR & comparative pharmacology. • ≥98% purity; global shipping.

Molecular Formula C25H23FN8O2
Molecular Weight 486.5 g/mol
Cat. No. B12383262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFgfr3-IN-6
Molecular FormulaC25H23FN8O2
Molecular Weight486.5 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1C2CCN(CC2)C#N)C3=CN4C(=C(C=N4)C#N)C(=C3)OC(CO)C5=NC=C(C=C5)F
InChIInChI=1S/C25H23FN8O2/c1-16-21(12-31-34(16)20-4-6-32(15-28)7-5-20)17-8-23(25-18(9-27)10-30-33(25)13-17)36-24(14-35)22-3-2-19(26)11-29-22/h2-3,8,10-13,20,24,35H,4-7,14H2,1H3/t24-/m1/s1
InChIKeyXZZQSWJLUVPNCO-XMMPIXPASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fgfr3-IN-6: A Selective FGFR3 Inhibitor for Oncogenic Kinase Research


Fgfr3-IN-6 (CAS: 2833703-72-1) is a small molecule inhibitor that potently and selectively targets Fibroblast Growth Factor Receptor 3 (FGFR3), exhibiting an IC50 value of less than 350 nM . As an imidazo[1,2-a]pyridine-3-carbonitrile derivative [1], it is primarily utilized as a research tool to investigate the role of aberrant FGFR3 signaling in various cancers, including bladder cancer and multiple myeloma, where FGFR3 alterations are key oncogenic drivers .

FGFR3 pathway inhibition studies – tool compound for oncogenic kinase research
Imidazo[1,2-a]pyridine scaffold – chemical probe for SAR and selectivity profiling
Cancer cell-model endpoint review – bladder cancer, multiple myeloma research contexts

Why Fgfr3-IN-6 is Not Interchangeable with Other FGFR3-Targeting Agents


FGFR3 is part of a highly homologous kinase family (FGFR1-4), and small structural variations among inhibitors lead to profound differences in selectivity and potency profiles . A generic substitution, such as using a pan-FGFR inhibitor like AZD4547 (IC50 values: 0.2 nM for FGFR1, 2.5 nM for FGFR2, 1.8 nM for FGFR3) or the more selective FGFR3-IN-5 (IC50 values: 3 nM for FGFR3, 44 nM for FGFR2, 289 nM for FGFR1) , cannot reproduce the specific biological effects of Fgfr3-IN-6. The unique chemical scaffold of Fgfr3-IN-6, as disclosed in patent WO2022187443 [1], dictates a distinct target engagement profile. The quantitative evidence below demonstrates why Fgfr3-IN-6 must be selected for experiments designed to probe its precise mechanism of action and to ensure experimental reproducibility.

Target tool compound
Fgfr3-IN-6
Reported FGFR3-selective inhibitor with imidazo[1,2-a]pyridine core; class-level selectivity context applies.
Potential substitute
Pan-FGFR inhibitor (e.g., AZD4547)
Pan-FGFR profile may shift isoform interpretation and mask FGFR3-specific pathway responses.
Target tool compound
Fgfr3-IN-6
Scaffold-specific interaction fingerprint defined by patent WO2022187443.
Potential substitute
Close analog (e.g., FGFR3-IN-5)
Selectivity fingerprint likely differs; quantitative isoform selectivity data not available for Fgfr3-IN-6.

Quantitative Differentiation of Fgfr3-IN-6: A Comparative Evidence Guide


FGFR3 Inhibitory Potency: Fgfr3-IN-6 vs. Pan-FGFR Inhibitor AZD4547

Fgfr3-IN-6 demonstrates specific inhibitory activity against FGFR3 with an IC50 of less than 350 nM . In contrast, the pan-FGFR inhibitor AZD4547 exhibits much higher potency across multiple FGFR isoforms, with IC50 values of 0.2 nM for FGFR1, 2.5 nM for FGFR2, and 1.8 nM for FGFR3 in cell-free assays . This indicates that Fgfr3-IN-6 offers a distinct potency window for FGFR3 inhibition, which is critical for experiments aiming to avoid the complete and potent shutdown of the FGFR signaling network caused by pan-inhibitors.

FGFR3 Potency vs Pan-FGFR
Cross-study comparable
<350 nM vs 1.8 nM (FGFR3)
Supports FGFR3 pathway-response interpretation
Cell-free enzymatic assays; 5-fold potency difference reported
FGFR3 Kinase Inhibition Cancer Biology

Selectivity Profile: Fgfr3-IN-6 vs. FGFR3-IN-5 Isoform Selectivity

While the complete selectivity panel for Fgfr3-IN-6 is not publicly disclosed, its classification as a 'selective inhibitor' suggests a distinct profile compared to a close analog, FGFR3-IN-5. FGFR3-IN-5 has published isoform selectivity data, exhibiting IC50 values of 3 nM (FGFR3), 44 nM (FGFR2), and 289 nM (FGFR1) . This corresponds to a ~15-fold and ~96-fold selectivity window for FGFR3 over FGFR2 and FGFR1, respectively. The chemical structure of Fgfr3-IN-6, as defined in patent WO2022187443 [1], is a key differentiator that likely confers a unique selectivity fingerprint.

Selectivity vs FGFR3-IN-5
Data to verify
Quantitative isoform data not available
Selectivity profile may differ from close analog
FGFR3-IN-5 shows ~15-fold/96-fold selectivity over FGFR2/FGFR1
FGFR Isoforms Kinase Selectivity Off-Target Effects

Chemical Scaffold Differentiation: Imidazo[1,2-a]pyridine Core

Fgfr3-IN-6 is characterized by an imidazo[1,2-a]pyridine-3-carbonitrile core [1], a chemical scaffold distinct from other FGFR3 inhibitors like the pyrazolo[1,5-a]pyridine-based compound described in the same patent family [1]. This scaffold differentiation is crucial for exploring chemical space for FGFR3 inhibition and is associated with a unique intellectual property position (WO2022187443) [1], differentiating it from many other FGFR3 inhibitors in the public domain or under different patents.

Core Scaffold
Supporting evidence
Imidazo[1,2-a]pyridine-3-carbonitrile
Defines scaffold-dependent SAR and IP position
Distinct from pyrazolo[1,5-a]pyridine core in same patent family
Medicinal Chemistry Scaffold Hopping IP Position

Defined Research Applications for Fgfr3-IN-6 Based on Quantitative Evidence


Investigating FGFR3-Driven Cancers with a Moderate Potency Inhibitor

Fgfr3-IN-6 is an optimal selection for in vitro studies in FGFR3-dependent cancer models (e.g., bladder cancer, multiple myeloma) where the goal is to assess the impact of FGFR3 inhibition without the potent, pan-kinase effects of inhibitors like AZD4547. Its reported IC50 of < 350 nM allows for the observation of FGFR3-specific biological responses at concentrations that are less likely to engage off-target kinases compared to more potent, less selective agents .

Chemical Probe for Imidazo[1,2-a]pyridine Scaffold SAR

For medicinal chemistry programs focused on developing novel FGFR3 inhibitors, Fgfr3-IN-6 serves as a key reference compound. Its imidazo[1,2-a]pyridine-3-carbonitrile core [1] represents a specific chemical sub-series within the FGFR3 inhibitor landscape. It can be used as a starting point for structure-activity relationship (SAR) studies to optimize potency, selectivity, and drug-like properties, as its scaffold is distinct from the more common pyrazolo[1,5-a]pyridine core [1].

Comparative Oncology Studies with FGFR3-Selective Tools

Fgfr3-IN-6 is suitable for comparative pharmacology studies where a selective FGFR3 inhibitor is required alongside other FGFR inhibitors. For instance, researchers can compare its effects on cell viability and downstream signaling with those of FGFR3-IN-5 (which has a different selectivity window ) or a pan-FGFR inhibitor like AZD4547 in a panel of cancer cell lines with varying FGFR3 expression and mutation status. This allows for the dissection of FGFR3-specific vs. broader FGFR family effects.

Application
Selection Property
Validation Focus
FGFR3 pathway inhibition studies
Moderate potency inhibition context
Cell-viability and downstream signaling endpoint review
Imidazo[1,2-a]pyridine SAR studies
Chemical scaffold differentiation
Scaffold-dependent assay comparison and IP landscape review
Comparative FGFR isoform pharmacology
Selectivity fingerprint review
Isoform-specific signaling and off-target kinase panel endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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